molecular formula C12H26OSi B14291671 tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane CAS No. 121441-43-8

tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane

Cat. No.: B14291671
CAS No.: 121441-43-8
M. Wt: 214.42 g/mol
InChI Key: HPGJYQQYCUJCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a hex-3-en-1-yl group, and a dimethylsilane moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane typically involves the reaction of hex-3-en-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane involves its ability to act as a protecting group for hydroxyl groups. The tert-butyl and dimethylsilane moieties provide steric hindrance, which protects the hydroxyl group from unwanted reactions. This protection is crucial in multi-step organic synthesis where selective reactions are required .

Comparison with Similar Compounds

Comparison: tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane is unique due to its hex-3-en-1-yl group, which provides additional reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules where selective reactions are necessary .

Properties

CAS No.

121441-43-8

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

tert-butyl-hex-3-enoxy-dimethylsilane

InChI

InChI=1S/C12H26OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h8-9H,7,10-11H2,1-6H3

InChI Key

HPGJYQQYCUJCBS-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.